硅酸四锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetralithium silicate (TLS) is an important inorganic compound used in a variety of applications. It is a white crystalline solid that can be synthesized in either laboratory or industrial settings. TLS has a variety of uses in scientific research, including its use as a reagent in biochemical and physiological experiments, its use as a catalyst in chemical reactions, and its use as a component in drug delivery systems.

科学研究应用

安全和危害

未来方向

The reactivity of silicates in an aqueous solution is relevant to various chemistries ranging from silicate minerals in geology, to the C-S-H phase in cement, nanoporous zeolite catalysts, or highly porous precipitated silica . Therefore, the future directions of Tetralithium silicate could involve further exploration of its reactivity in various chemistries .

作用机制

Target of Action

Tetralithium silicate, also known as tetralithium;dioxido(oxo)silane, primarily targets silicateins, which play a key role in the biosynthesis of spicules in marine sponges . These silicateins are highly homologous to cathepsins L, a family of cysteine proteases . The interaction between tetralithium silicate and these targets is crucial for the formation of amorphous silica .

Mode of Action

The mode of action of tetralithium silicate involves its interaction with its primary targets, the silicateins. This interaction leads to the formation of amorphous silica. The compound acts by replacing the factor that is missing, similar to how a supplement would work. This interaction and the resulting changes are fundamental to the compound’s function.

Biochemical Pathways

The biochemical pathways affected by tetralithium silicate involve the formation of amorphous silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial for the formation of silica-based deposits, which are streamlined naturally by biological agents, balancing nutrient cycling and maintaining equilibrium .

Pharmacokinetics

Silica, a related compound, is known to have high surface area and adjustable pore structures, making it suitable for the encapsulation of liquid drugs

Result of Action

The result of the action of tetralithium silicate is the formation of amorphous silica inside the pores of the treated material . This results in a high consolidating efficacy on silicate stones , but also on limestone containing small amounts of quartz, allowing for chemical bonding between the compound and the substrate .

Action Environment

The action of tetralithium silicate can be influenced by environmental factors. For instance, the formation of silica-based deposits is dependent on the presence of water . Additionally, the grain sizes of sediments, water hydrogeochemistry, and space competition between diatoms and submergent or emerging plants also play important roles in regulating the spatial distributions of biogenic silica .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tetralithium silicate can be achieved by reacting Lithium hydroxide with Silicon dioxide in a high-temperature solid-state reaction.", "Starting Materials": ["Lithium hydroxide", "Silicon dioxide"], "Reaction": ["1. Mix Lithium hydroxide and Silicon dioxide in a 1:1 molar ratio", "2. Heat the mixture in a furnace at a temperature of 800-1000°C for several hours", "3. Cool the resulting product to room temperature", "4. Wash the product with water to remove any impurities", "5. Dry the product in an oven at 100°C for several hours", "6. The resulting product is Tetralithium silicate, Li4SiO4"] } | |

CAS 编号 |

13453-84-4 |

分子式 |

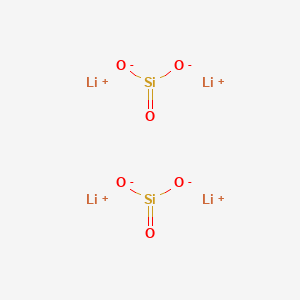

Li4O4Si |

分子量 |

120.0 g/mol |

IUPAC 名称 |

tetralithium;silicate |

InChI |

InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |

InChI 键 |

YTZVWGRNMGHDJE-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |

规范 SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-] |

其他 CAS 编号 |

63985-45-5 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。